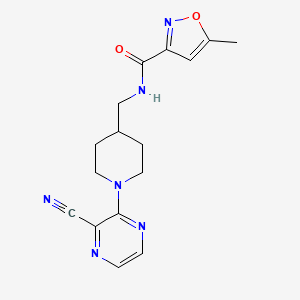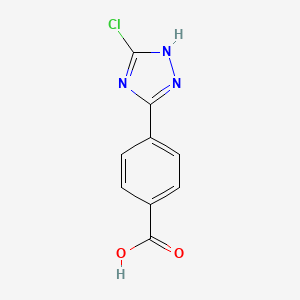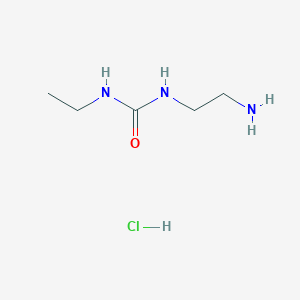
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(4-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(4-ethoxyphenyl)acetamide, also known as DMIA, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Herbicide Metabolism and Environmental Impact
Acetochlor, a chloroacetamide herbicide structurally related to the specified compound, has been extensively studied for its metabolism and environmental fate. Research demonstrates the complex metabolic pathways involving acetochlor in rat and human liver microsomes, highlighting the enzymatic processes that lead to its bioactivation and potential carcinogenicity. This study underlines the importance of understanding the metabolic fate of such compounds for assessing their environmental and health impacts (Coleman et al., 2000).
Radiosynthesis for Metabolism Studies
The radiosynthesis of acetochlor, a related chloroacetamide herbicide, provides critical insights into its metabolism and mode of action. Such methods enable the tracking of herbicide movement within biological systems, facilitating a deeper understanding of their pharmacokinetics and dynamics (Latli & Casida, 1995).
Chemoselective Acetylation in Drug Synthesis
The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using immobilized lipase, highlights the potential of using enzymatic methods for the synthesis of drug intermediates. This process optimization study offers an eco-friendly alternative to traditional chemical synthesis, which can be applied to the manufacture of pharmaceuticals, including those related to the target compound (Magadum & Yadav, 2018).
Biodegradation Pathways
Research into the biodegradation of acetochlor by Rhodococcus sp. outlines the enzymatic breakdown of this herbicide, shedding light on potential environmental bioremediation strategies. The study identified the cytochrome P450 system involved in the N-deethoxymethylation step, crucial for the detoxification and breakdown of chloroacetamide herbicides (Wang et al., 2015).
Antioxidant Activity of Chemical Derivatives
A study on the synthesis and antioxidant properties of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives demonstrates the potential biomedical applications of indole-based compounds. The evaluation of these compounds for antioxidant activity could guide the development of new therapeutic agents, hinting at the broader pharmaceutical applications of compounds structurally related to the specified molecule (Gopi & Dhanaraju, 2020).
Propriétés
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-2-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-4-25-19-8-5-16(6-9-19)13-21(24)22-14-17-7-10-20-18(12-17)11-15(2)23(20)3/h5-12H,4,13-14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJTYUANBIZBRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7-Dimethyl-8-benzyl-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-d ione](/img/structure/B2713758.png)



![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2713763.png)

![2-[(4-Ethoxyphenyl)methylene]-7-[(4-ethylpiperazinyl)methyl]-6-hydroxybenzo[b] furan-3-one](/img/structure/B2713766.png)






